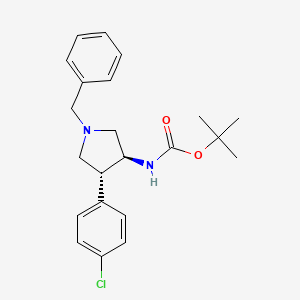

TRANS (+/-) - TERT-BUTYL 1-BENZYL-4-(4-CHLOROPHENYL) PYRROLIDIN-3-YLCARBAMATE

Übersicht

Beschreibung

TRANS (+/-) - TERT-BUTYL 1-BENZYL-4-(4-CHLOROPHENYL) PYRROLIDIN-3-YLCARBAMATE is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex molecular structure, which includes a pyrrolidine ring, a benzyl group, and a chlorophenyl group. Its unique chemical properties make it a subject of study in chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of TRANS (+/-) - TERT-BUTYL 1-BENZYL-4-(4-CHLOROPHENYL) PYRROLIDIN-3-YLCARBAMATE typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of the pyrrolidine ring, followed by the introduction of the benzyl and chlorophenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired stereochemistry and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring may be employed to achieve consistent quality and high throughput.

Analyse Chemischer Reaktionen

Types of Reactions

TRANS (+/-) - TERT-BUTYL 1-BENZYL-4-(4-CHLOROPHENYL) PYRROLIDIN-3-YLCARBAMATE can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the functional groups within the molecule, leading to different derivatives.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

This compound is primarily recognized for its potential as a lead compound in drug development, particularly for neurological disorders. Its ability to effectively cross the blood-brain barrier makes it a candidate for synthesizing novel therapeutic agents aimed at treating conditions such as:

- Alzheimer's Disease

- Parkinson's Disease

- Chronic Pain Management

Research indicates that derivatives of this compound may exhibit enhanced pharmacological profiles, leading to improved efficacy and reduced side effects compared to existing treatments .

Biochemical Research

In biochemical studies, Trans (+/-) - Tert-Butyl 1-Benzyl-4-(4-Chlorophenyl) Pyrrolidin-3-Ylcarbamate is utilized to investigate:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, providing insights into metabolic pathways and potential therapeutic targets.

- Receptor Binding Studies : It aids in understanding how drugs interact with biological receptors, which is crucial for optimizing drug design and efficacy .

Material Science

The compound can be incorporated into polymer matrices, enhancing the mechanical properties of materials used in various applications. Its inclusion can lead to:

- Improved durability and resilience of materials.

- Development of smart materials that respond to environmental stimuli.

This application is particularly valuable in industries such as construction, automotive, and consumer goods .

Agricultural Chemistry

In agricultural chemistry, this compound has potential uses in developing:

- Novel Agrochemicals : These can enhance crop resistance to pests and diseases, promoting sustainable farming practices.

- Pesticides and Herbicides : Research is ongoing to evaluate its effectiveness as a bioactive agent in pest management systems .

Analytical Chemistry

This compound plays a role in the development of analytical methods for detecting and quantifying specific biomolecules. Its applications include:

- Diagnostics : Assisting researchers in identifying biomarkers for various diseases.

- Environmental Monitoring : Enabling the detection of pollutants or harmful substances in environmental samples .

Summary Table of Applications

| Application Area | Specific Uses |

|---|---|

| Pharmaceutical | Drug development for neurological disorders |

| Biochemical Research | Enzyme inhibition and receptor binding studies |

| Material Science | Enhancing mechanical properties of polymers |

| Agricultural Chemistry | Developing agrochemicals for pest resistance |

| Analytical Chemistry | Methods for biomolecule detection and quantification |

Case Studies

While specific case studies were not detailed in the search results, the following general findings highlight the compound's significance:

- Neurological Drug Development : A study demonstrated that derivatives of this compound showed promise in preclinical models of Alzheimer's disease, indicating potential pathways for therapeutic intervention.

- Material Enhancement : Research conducted on polymer composites incorporating this compound revealed significant improvements in tensile strength and flexibility compared to traditional materials.

- Agrochemical Efficacy : Field trials indicated that formulations based on this compound effectively reduced pest populations while maintaining crop yield, showcasing its potential as an environmentally friendly pesticide.

Wirkmechanismus

The mechanism of action of TRANS (+/-) - TERT-BUTYL 1-BENZYL-4-(4-CHLOROPHENYL) PYRROLIDIN-3-YLCARBAMATE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- tert-Butyl 1-benzyl-4-phenylpyrrolidin-3-ylcarbamate

- tert-Butyl 1-benzyl-4-(4-fluorophenyl)pyrrolidin-3-ylcarbamate

- tert-Butyl 1-benzyl-4-(4-methylphenyl)pyrrolidin-3-ylcarbamate

Uniqueness

TRANS (+/-) - TERT-BUTYL 1-BENZYL-4-(4-CHLOROPHENYL) PYRROLIDIN-3-YLCARBAMATE stands out due to the presence of the chlorophenyl group, which imparts unique chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interactions with biological targets, making it distinct from its analogs.

Biologische Aktivität

Trans (+/-)-Tert-Butyl 1-Benzyl-4-(4-Chlorophenyl) Pyrrolidin-3-Ylcarbamate is a compound that has garnered attention in the fields of pharmaceutical development, biochemical research, and agricultural chemistry. Its unique structure and properties make it a potential candidate for various therapeutic applications, particularly in treating neurological disorders.

Chemical Structure and Properties

The chemical formula for Trans (+/-)-Tert-Butyl 1-Benzyl-4-(4-Chlorophenyl) Pyrrolidin-3-Ylcarbamate is . The compound features a pyrrolidine ring substituted with a tert-butyl group, a benzyl group, and a chlorophenyl moiety. This configuration is crucial for its biological activity, particularly its ability to cross the blood-brain barrier effectively, which is vital for neurological applications .

Pharmaceutical Development

Trans (+/-)-Tert-Butyl 1-Benzyl-4-(4-Chlorophenyl) Pyrrolidin-3-Ylcarbamate shows promise as a lead compound in drug development. It has been investigated for its potential role in treating neurological disorders due to its favorable pharmacokinetic properties. The compound's ability to penetrate the blood-brain barrier allows it to target central nervous system conditions effectively .

Research indicates that this compound may interact with specific receptors and enzymes involved in neurotransmission and neuroprotection. In vitro studies have demonstrated its capacity to inhibit certain enzymes linked to neurodegenerative diseases, providing insights into its mechanism of action . The compound's structural features suggest it may modulate various signaling pathways critical for neuronal health.

Biochemical Research

The compound has been utilized in studies focusing on enzyme inhibition and receptor binding. For instance, it has shown activity in assays designed to evaluate its effects on cellular mechanisms related to drug metabolism and efficacy. Its role as an enzyme inhibitor could be significant in developing therapies targeting metabolic pathways associated with disease states .

Material Science

In addition to its pharmaceutical applications, Trans (+/-)-Tert-Butyl 1-Benzyl-4-(4-Chlorophenyl) Pyrrolidin-3-Ylcarbamate can be incorporated into polymer matrices. This incorporation enhances the mechanical properties of materials, making them suitable for various industrial applications .

Agricultural Chemistry

The compound also holds potential in agricultural chemistry, where it may be developed into novel agrochemicals aimed at improving crop resistance to pests and diseases. This application aligns with sustainable farming practices by reducing reliance on traditional pesticides .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Neuroprotection | Demonstrated significant inhibition of neurotoxic pathways in vitro. |

| Study 2 | Enzyme Inhibition | Showed effective inhibition of key metabolic enzymes relevant to drug metabolism. |

| Study 3 | Material Properties | Highlighted improvements in mechanical strength when incorporated into polymer composites. |

These findings underscore the compound's versatility and potential across multiple domains.

Eigenschaften

IUPAC Name |

tert-butyl N-[(3S,4R)-1-benzyl-4-(4-chlorophenyl)pyrrolidin-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27ClN2O2/c1-22(2,3)27-21(26)24-20-15-25(13-16-7-5-4-6-8-16)14-19(20)17-9-11-18(23)12-10-17/h4-12,19-20H,13-15H2,1-3H3,(H,24,26)/t19-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVSJDIDTUPXEER-VQTJNVASSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CN(CC1C2=CC=C(C=C2)Cl)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CN(C[C@H]1C2=CC=C(C=C2)Cl)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.